An In-depth Technical Guide to the Chemical Properties of Methyl 2-cyano-3-methylbutanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-cyano-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of methyl 2-cyano-3-methylbutanoate. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
Methyl 2-cyano-3-methylbutanoate, with the molecular formula C₇H₁₁NO₂, is a cyanoacrylate ester. Its chemical structure consists of a methyl ester group and a nitrile group attached to the same carbon, which is also bonded to an isopropyl group. This structure suggests potential for various chemical reactions and biological activities.
| Property | Value | Source |
| IUPAC Name | methyl 2-cyano-3-methylbutanoate | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Canonical SMILES | CC(C)C(C#N)C(=O)OC | [1] |
| InChI Key | REICVYSXMMFKMB-UHFFFAOYSA-N | [1] |
| CAS Number | 52752-25-7 | [1] |
| Computed Boiling Point | Not available. (For the related compound ethyl 2-cyano-3-methyl-2-butenoate: 98-99 °C at 1 mmHg) | |
| Computed Density | Not available. (For the related compound ethyl 2-cyano-3-methyl-2-butenoate: 1.014 g/mL at 25 °C) | |
| Computed XLogP3 | 1.4 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of methyl 2-cyano-3-methylbutanoate.
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¹³C NMR Spectroscopy: Data for the ¹³C NMR spectrum of methyl 2-cyano-3-methylbutanoate is available and can be a key tool for structural elucidation.[1]
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Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is also available, which can provide information on the compound's molecular weight and fragmentation patterns.[1]
Experimental Protocols
Synthesis of Methyl 2-cyano-3-methylbutanoate via Knoevenagel Condensation
The Knoevenagel condensation is a well-established method for the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] For the synthesis of methyl 2-cyano-3-methylbutanoate, the likely immediate product of the Knoevenagel condensation between isobutyraldehyde and methyl cyanoacetate would be methyl 2-cyano-3-methylbut-2-enoate. A subsequent reduction step would be necessary to obtain the target saturated compound.
Materials:
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Isobutyraldehyde
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Methyl cyanoacetate
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Piperidine (catalyst)
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Ethanol (solvent)[3]
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Sodium borohydride (for reduction)
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Hydrochloric acid (for workup)
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Diethyl ether (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Condensation: In a round-bottom flask, dissolve isobutyraldehyde and methyl cyanoacetate in ethanol.[3]
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Add a catalytic amount of piperidine to the solution.[3]
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The reaction mixture is then typically heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, the solvent is removed under reduced pressure.
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Reduction: The crude product (methyl 2-cyano-3-methylbut-2-enoate) is dissolved in a suitable solvent like ethanol.
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Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C) to reduce the carbon-carbon double bond.
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Workup: After the reduction is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude methyl 2-cyano-3-methylbutanoate.
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Purification: The crude product can be purified by vacuum distillation or column chromatography.
Characterization:
The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Significance and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of methyl 2-cyano-3-methylbutanoate in any signaling pathways. However, the broader class of cyanoacrylates has been extensively studied for their biocompatibility and use as bio-adhesives.[4][5][6][7] The cytotoxicity of cyanoacrylates is generally observed to decrease with increasing length of the alkyl chain.[5]
Furthermore, other molecules containing a cyano group have been shown to exhibit biological activity. For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid has been demonstrated to reduce endometrial lesion development by modulating the NF-κB and Nrf2 pathways, showcasing anti-inflammatory and antioxidant properties.[8] This suggests that the cyano group can be a pharmacologically active moiety.
Future research could explore the potential of methyl 2-cyano-3-methylbutanoate and its derivatives in various biological contexts, including their effects on inflammatory and oxidative stress-related signaling pathways.
Logical Relationships of Chemical Properties
References
- 1. Methyl 2-cyano-3-methylbutanoate | C7H11NO2 | CID 557651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]
- 4. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
